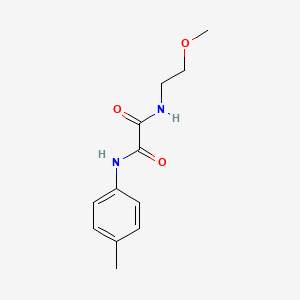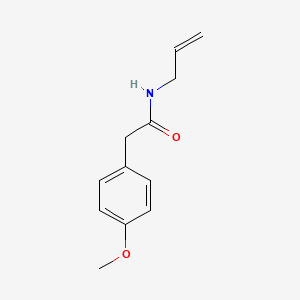![molecular formula C27H27NO3 B4951020 12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one](/img/structure/B4951020.png)
12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one is a complex organic compound belonging to the acridine family.
Vorbereitungsmethoden
The synthesis of 12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one typically involves cyclocondensation reactions. One common method involves the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This method has been shown to produce the desired compound with good yields and activity against certain cancer cell lines .
Analyse Chemischer Reaktionen
12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
These reactions can lead to the formation of various derivatives, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Wirkmechanismus
The mechanism of action of 12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one involves its interaction with DNA. The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. Additionally, the compound may inhibit enzymes like topoisomerase and telomerase, which are essential for DNA maintenance and replication .
Vergleich Mit ähnlichen Verbindungen
12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one can be compared with other acridine derivatives, such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with significant antitumor properties.
Amsacrine (m-AMSA): Used in clinical studies for its anticancer effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with DNA in a distinct manner, potentially leading to unique biological activities .
Eigenschaften
IUPAC Name |
12-(3,4-dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3/c1-27(2)14-20-26(21(29)15-27)24(17-10-12-22(30-3)23(13-17)31-4)25-18-8-6-5-7-16(18)9-11-19(25)28-20/h5-13,24,28H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIMRRLUCKJVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4950948.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B4950952.png)
![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol](/img/structure/B4950955.png)
![N-[4-(4-chlorophenoxy)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4950974.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4950987.png)
![1'-[4-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B4950993.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide](/img/structure/B4950995.png)
![N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine](/img/structure/B4951004.png)



![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4951039.png)
methanone](/img/structure/B4951051.png)
![N-(2-methoxyphenyl)-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4951071.png)
